molecular formula C10H13FN2 B13440583 N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine

Cat. No.: B13440583
M. Wt: 180.22 g/mol
InChI Key: LTEUERAAUQMOLC-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclobutyl group, a fluorine atom, and a methyl group attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutyl and methyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine is unique due to the combination of the cyclobutyl, fluorine, and methyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

N-cyclobutyl-2-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C10H13FN2/c1-13(8-3-2-4-8)9-5-6-12-10(11)7-9/h5-8H,2-4H2,1H3

InChI Key

LTEUERAAUQMOLC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2=CC(=NC=C2)F

Origin of Product

United States

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